N'-(3-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(4-ACETYLPHENYL)THIOUREA
Description
N’,N’‘’-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] is a complex organic compound that belongs to the class of thioureas
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[1-[(4-acetylphenyl)carbamothioylamino]pentan-3-yl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S2/c1-4-19(25-23(31)27-21-11-7-18(8-12-21)16(3)29)13-14-24-22(30)26-20-9-5-17(6-10-20)15(2)28/h5-12,19H,4,13-14H2,1-3H3,(H2,24,26,30)(H2,25,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNBAPOSSSJHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=S)NC1=CC=C(C=C1)C(=O)C)NC(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘’-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] typically involves the condensation of 1,3-diaminopentane with 4-acetylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions
N’,N’‘’-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces thiols.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of polymers and as a stabilizer in the formulation of certain industrial products
Mechanism of Action
The mechanism of action of N’,N’‘’-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the desired biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,3-Pentanediylbis(4-nitrobenzenesulfonamide)
- N,N’-1,3-Pentanediylbis(3,4-dichlorobenzamide)
- N,N’-1,3-Pentanediylbis(4-fluorobenzamide)
Uniqueness
N’,N’‘’-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] stands out due to its unique combination of acetyl and thiourea groups. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and its potential as a drug candidate further highlight its uniqueness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
